molecular formula C8H15O2- B1229163 2-propylpentanoate

2-propylpentanoate

Cat. No.: B1229163
M. Wt: 143.2 g/mol
InChI Key: NIJJYAXOARWZEE-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-propylpentanoate can be synthesized through several methods. One common method involves the reaction of valeric acid with sodium hydroxide to produce sodium valproate. Another method involves the esterification of valeric acid with ethanol, followed by hydrolysis to yield valproic acid .

Industrial Production Methods

In industrial settings, valproate is often produced through the oxidation of 2-propylpentanol. This process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to yield valproic acid .

Chemical Reactions Analysis

Types of Reactions

2-propylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

2-propylpentanoate is unique compared to other anticonvulsants due to its broad spectrum of activity and multiple mechanisms of action. Similar compounds include:

This compound’s ability to modulate multiple pathways and its broad therapeutic applications make it a valuable compound in both clinical and research settings.

Properties

Molecular Formula

C8H15O2-

Molecular Weight

143.2 g/mol

IUPAC Name

2-propylpentanoate

InChI

InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/p-1

InChI Key

NIJJYAXOARWZEE-UHFFFAOYSA-M

SMILES

CCCC(CCC)C(=O)[O-]

Canonical SMILES

CCCC(CCC)C(=O)[O-]

Synonyms

2 Propylpentanoic Acid
2-Propylpentanoic Acid
Calcium Valproate
Convulsofin
Depakene
Depakine
Depakote
Dipropyl Acetate
Divalproex
Divalproex Sodium
Ergenyl
Magnesium Valproate
Propylisopropylacetic Acid
Semisodium Valproate
Sodium Valproate
Valproate
Valproate Calcium
Valproate Sodium
Valproic Acid
Valproic Acid, Sodium Salt (2:1)
Vupral

Origin of Product

United States

Synthesis routes and methods I

Procedure details

As we discovered and disclose in Example 2, L-carnitine magnesium valproate, another embodiment of the present invention, is a white solid having a melting point of 77.2° C., different from the melting point of L-carnitine. The 1H-NMR spectrum of L-carnitine magnesium valproate (FIG. 3) differs from that of the starting materials (i.e., L-carnitine and valproic acid) and confirms the structure. L-carnitine magnesium valproate is nearly odorless and free from objectionable taste. L-Carnitine magnesium valproate is soluble in water, and aqueous solutions of this salt provide bioavailable L-carnitine, magnesium, and valproate.
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Synthesis routes and methods II

Procedure details

The inventors have discovered that simple admixture or combination of L-carnitine, a calcium or magnesium salt, and valproic acid without a suitable solvent is not sufficient to provide an L-carnitine valproate salt of the present invention. After simple admixture or combination without a suitable solvent, L-carnitine retains its objectionable malodor and offensive taste, as well as its hygroscopicity, and valproic acid remains an oil. In contrast, use of the methods of preparing the L-carnitine valproate salt of the present invention as disclosed herein provides a composition of the present invention that is free from objectionable taste and free or nearly free from repugnant odor. Further, an L-carnitine valproate salt of the present invention has different physico-chemical properties from the starting materials. As we discovered and disclose in Example 1, for example, L-carnitine calcium valproate, an embodiment of the present invention, has a melting point of 171.2° C., different from the melting point of L-carnitine (186-190° C.) or valproic acid (an oil at room temperature and above). The 1H-NMR spectrum of L-carnitine calcium valproate (FIG. 2) differs from that of the starting materials (i.e., L-carnitine and valproic acid) and confirms the structure. L-carnitine calcium valproate is soluble in water, and aqueous solutions of this salt provide bioavailable L-carnitine, calcium, and valproate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-propylpentanoate
Reactant of Route 2
2-propylpentanoate
Reactant of Route 3
Reactant of Route 3
2-propylpentanoate
Reactant of Route 4
2-propylpentanoate
Reactant of Route 5
2-propylpentanoate
Reactant of Route 6
2-propylpentanoate

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